1,2-Epoxyoctahydropentalene

Catalog No.
S14306328
CAS No.
55449-70-2
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxyoctahydropentalene

CAS Number

55449-70-2

Product Name

1,2-Epoxyoctahydropentalene

IUPAC Name

3-oxatricyclo[4.3.0.02,4]nonane

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2

InChI Key

WMSIDAPKDOLAKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3C(C2C1)O3

1,2-Epoxyoctahydropentalene is a bicyclic compound characterized by a unique epoxide functional group. This compound is derived from octahydropentalene, which consists of a saturated bicyclic structure formed by the fusion of two cyclopentane rings. The epoxide group in 1,2-epoxyoctahydropentalene introduces significant reactivity, allowing it to participate in various

  • Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols. This reaction is often facilitated by acids or bases, which protonate the oxygen atom in the epoxide, making it more susceptible to nucleophilic attack .
  • Rearrangement Reactions: Under acidic conditions, 1,2-epoxyoctahydropentalene can undergo rearrangements that involve migration of substituents. For example, studies have shown that acid-catalyzed rearrangements can yield different stereoisomers depending on the reaction conditions and the nature of substituents .
  • Oxidation: The compound can also be oxidized to form various products, including aldehydes and ketones, depending on the reagents used .

Several methods have been developed for synthesizing 1,2-epoxyoctahydropentalene:

  • Epoxidation of Alkenes: One common method involves the epoxidation of alkenes derived from octahydropentalene using peracids such as m-chloroperbenzoic acid or monoperoxyphthalic acid. This reaction typically occurs under mild conditions and leads to high yields of the epoxide .
  • Deuterated Derivatives: Advanced synthesis techniques have been employed to create isotopically labeled versions of 1,2-epoxyoctahydropentalene for mechanistic studies. These methods often involve careful manipulation of starting materials like 1-octyne followed by oxidation steps .

The applications of 1,2-epoxyoctahydropentalene are primarily found in organic synthesis and medicinal chemistry:

  • Synthetic Intermediates: Its reactivity makes it a valuable intermediate in the synthesis of more complex organic molecules.
  • Potential Drug Development: Due to its unique structure and biological activity profile, there is potential for development into therapeutic agents targeting specific biological pathways .

Interaction studies involving 1,2-epoxyoctahydropentalene are crucial for understanding its reactivity and potential biological effects. These studies often focus on:

  • Nucleophilic Attack Mechanisms: Research has demonstrated how various nucleophiles interact with the epoxide group, leading to insights into reaction pathways and product formation.
  • Biological Interactions: Preliminary studies suggest that derivatives may interact with cellular components or enzymes, although comprehensive studies are still needed to elucidate these interactions fully .

Several compounds share structural similarities with 1,2-epoxyoctahydropentalene. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Features
OctahydropentaleneBicyclic (no epoxide)Saturated structure without reactive epoxide group
Cyclohexene oxideCyclic etherSimple cyclic structure with one epoxide
1,2-EpoxycyclohexaneCyclic etherSimilar epoxide functionality but smaller ring
Cis-OctahydropentaleneBicyclic (flexible conformations)Unique conformational properties influencing bioactivity

The uniqueness of 1,2-epoxyoctahydropentalene lies in its combination of a bicyclic structure with an epoxide group that allows for diverse chemical reactivity and potential biological interactions.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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